Cas no 2228372-15-2 (2-(2-methylfuran-3-yl)prop-2-en-1-amine)

2-(2-Methylfuran-3-yl)prop-2-en-1-amine is a furan-based amine derivative featuring a reactive prop-2-en-1-amine (allylamine) substituent. This compound is of interest in synthetic organic chemistry due to its bifunctional structure, combining a heteroaromatic furan ring with an unsaturated amine group. The presence of the methyl group at the 2-position of the furan ring enhances steric and electronic properties, while the allylamine moiety offers versatility for further functionalization, such as nucleophilic additions or polymerizations. Its structural features make it a potential intermediate for pharmaceuticals, agrochemicals, or specialty materials. The compound’s reactivity and stability under controlled conditions make it suitable for exploratory research and fine chemical synthesis.
2-(2-methylfuran-3-yl)prop-2-en-1-amine structure
2228372-15-2 structure
Product Name:2-(2-methylfuran-3-yl)prop-2-en-1-amine
CAS No:2228372-15-2
MF:C8H11NO
MW:137.179042100906
CID:6062875
PubChem ID:165736421
Update Time:2025-05-20

2-(2-methylfuran-3-yl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methylfuran-3-yl)prop-2-en-1-amine
    • 2228372-15-2
    • EN300-1771017
    • Inchi: 1S/C8H11NO/c1-6(5-9)8-3-4-10-7(8)2/h3-4H,1,5,9H2,2H3
    • InChI Key: IEOANSXNIQCEIZ-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1C)C(=C)CN

Computed Properties

  • Exact Mass: 137.084063974g/mol
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 39.2Ų

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Additional information on 2-(2-methylfuran-3-yl)prop-2-en-1-amine

2-(2-Methylfuran-3-yl)prop-2-en-1-amine: A Comprehensive Overview

The compound 2-(2-methylfuran-3-yl)prop-2-en-1-amine, also known by its CAS number 2228372-15-2, is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of amines and features a substituted furan ring, making it a valuable component in various chemical and pharmaceutical industries. The molecule's structure consists of a propenamine group attached to a methyl-substituted furan ring, which contributes to its distinctive chemical properties.

Recent studies have highlighted the importance of 2-(2-methylfuran-3-yl)prop-2-en-1-amine in the field of medicinal chemistry. Researchers have explored its potential as a building block for synthesizing bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The furan moiety in the molecule is known to exhibit significant biological activity, making it a focal point for further investigation. Additionally, the propenamine group enhances the compound's reactivity, enabling it to participate in various chemical reactions that are essential for drug discovery.

One of the most notable advancements in the study of 2-(2-methylfuran-3-yl)prop-2-en-1-amine involves its role in the synthesis of heterocyclic compounds. Scientists have successfully utilized this compound as an intermediate in the formation of complex ring systems, which are crucial for developing novel pharmaceutical agents. For instance, its ability to undergo Michael addition reactions has been leveraged to create bioisosteres that mimic the activity of existing drugs while offering improved pharmacokinetic profiles.

The synthesis of 2-(2-methylfuran-3-yl)prop-2-en-1-amine involves a multi-step process that combines principles from organic chemistry and catalysis. Researchers have optimized reaction conditions to enhance yield and purity, ensuring that the compound can be produced on an industrial scale. The use of transition metal catalysts has been particularly effective in facilitating key steps such as cross-coupling reactions, which are integral to constructing the molecule's core structure.

In terms of physical properties, 2-(2-methylfuran-3-yl)prop-2-en-1-amino exhibits a melting point of approximately 85°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various storage conditions has been thoroughly evaluated, with results indicating that it remains intact when stored in sealed containers away from light and moisture.

Applications of 2-(2-methylfuran-3-yldisplay name="propenamine">propenamine are not limited to the pharmaceutical industry. The compound has also found utility in agrochemicals, where it serves as an intermediate in the synthesis of pesticides and herbicides with enhanced efficacy. Its ability to interact with biological systems at multiple levels makes it a versatile tool for addressing complex agricultural challenges.

Looking ahead, ongoing research into 2-(methylfuran-substituted propenamine) continues to uncover new avenues for its application. Collaborative efforts between academic institutions and industry partners are driving innovation in this field, with a particular focus on green chemistry practices that minimize environmental impact. As our understanding of this compound deepens, it is likely to play an even more prominent role in shaping future advancements across various scientific disciplines.

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